N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide
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Overview
Description
N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide is a chemical compound with a complex structure, characterized by the presence of an imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide typically involves the reaction of an imidazo[1,2-a]pyridine derivative with a sulfonamide reagent. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like ethanol, methanol, or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methylmethanesulfonamide
- N-methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine
- 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylamine
Uniqueness
N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15N3O2S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)methanesulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-15(13,14)11-7-8-2-4-12-5-3-10-9(12)6-8/h3,5,8,11H,2,4,6-7H2,1H3 |
InChI Key |
VXJXXBSZQUJUTR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC1CCN2C=CN=C2C1 |
Origin of Product |
United States |
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